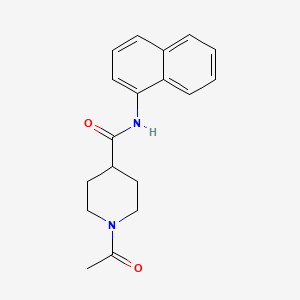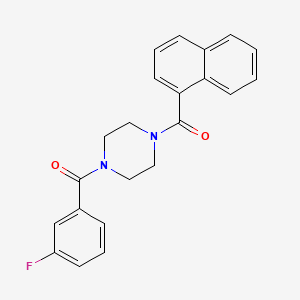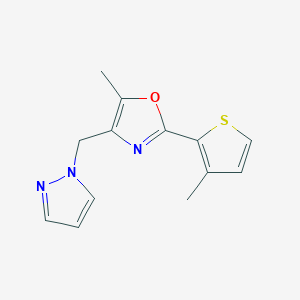![molecular formula C20H21N5O B5349423 N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPP-2, is a novel compound that has been synthesized by researchers to investigate its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has shown promise in several scientific research applications.
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its biological effects by binding to a specific site on the surface of cells called the sigma-2 receptor. This receptor is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor. It also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and modulation of cellular signaling pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments, including its high potency and specificity for the sigma-2 receptor. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has limitations for lab experiments, including its low solubility in water and its limited stability in solution.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular signaling pathways. Additionally, research could focus on developing new analogs of this compound with improved solubility and stability in solution. Overall, this compound has shown promise as a novel compound with potential applications in several scientific research areas.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-(benzyloxy)aniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with guanidine to yield the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential as a therapeutic agent in several scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been investigated for its ability to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)

![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349384.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)

![4-ethyl-5-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5349413.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5349417.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5349418.png)

